
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyrrolizines, which are known for their diverse biological activities. This compound is characterized by its hexahydro structure and the presence of an isopropyl group at the 2-position. The stereochemistry is defined by the (1R,2R,7aR) configuration.
Preparation Methods
The synthesis of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrolizine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the isopropyl group: This step involves the alkylation of the pyrrolizine ring with an isopropyl halide under basic conditions.
Hydrogenation: The final step involves the hydrogenation of the pyrrolizine ring to obtain the hexahydro derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) can be compared with other pyrrolizine derivatives. Similar compounds include:
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylpropyl)-
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-ethylpropyl)-
These compounds share a similar core structure but differ in the substituents attached to the pyrrolizine ring. The uniqueness of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,2R,8R)-2-propan-2-yl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-7(2)8-6-12-5-3-4-9(12)10(8)11/h7-10H,3-6,11H2,1-2H3/t8-,9+,10+/m0/s1 |
InChI Key |
NCTGJQCEKGJWIA-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN2CCC[C@@H]2[C@@H]1N |
Canonical SMILES |
CC(C)C1CN2CCCC2C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


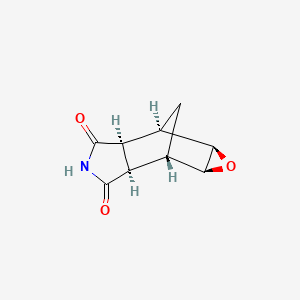
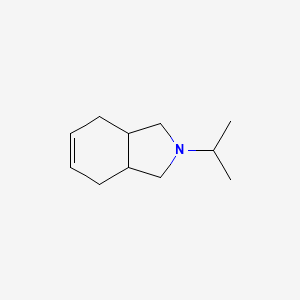
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
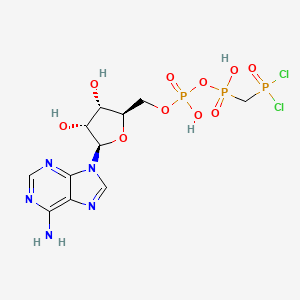
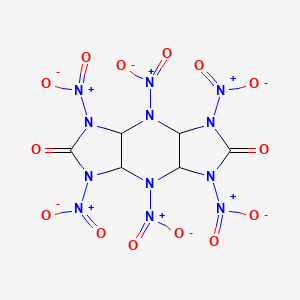
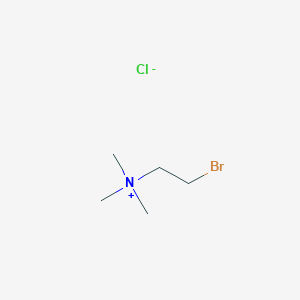
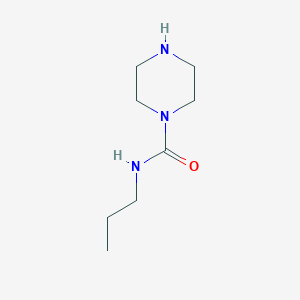
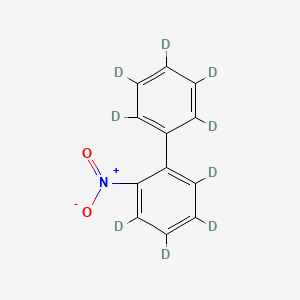
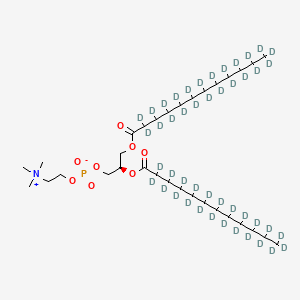
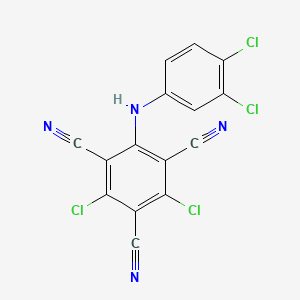

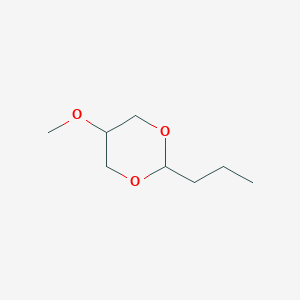
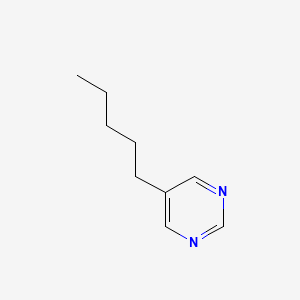
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
